molecular formula C22H25NO4S B5224158 [2-Methoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] 4-methoxybenzoate CAS No. 6077-54-9

[2-Methoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] 4-methoxybenzoate

Cat. No.: B5224158
CAS No.: 6077-54-9
M. Wt: 399.5 g/mol
InChI Key: XRXCSPJKFLAIIO-UHFFFAOYSA-N
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Description

[2-Methoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] 4-methoxybenzoate is a synthetic ester derivative featuring a 4-methoxybenzoate backbone linked to a substituted phenyl group. The phenyl ring is functionalized with a methoxy group at position 2 and a 4-methylpiperidine-1-carbothioyl moiety at position 3. This compound’s structural complexity suggests applications in pharmaceutical and materials science, though its specific properties require comparative analysis with related derivatives.

Properties

IUPAC Name

[2-methoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-15-10-12-23(13-11-15)21(28)17-6-9-19(20(14-17)26-3)27-22(24)16-4-7-18(25-2)8-5-16/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXCSPJKFLAIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387258
Record name [2-methoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6077-54-9
Record name [2-methoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] 4-methoxybenzoate typically involves a multi-step process. The initial step often includes the preparation of the piperidine derivative, followed by the introduction of the methoxybenzoate group. The reaction conditions may vary, but common reagents include thionyl chloride, methanol, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[2-Methoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] 4-methoxybenzoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Biological Activities

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Properties : Many derivatives of piperidine have shown effectiveness against various bacterial strains. The incorporation of carbothioyl groups may enhance this activity through interactions with microbial enzymes.
  • Antitumor Activity : Compounds containing methoxy and piperidine functionalities have been investigated for their potential to inhibit cancer cell proliferation. The structural features of [2-Methoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] 4-methoxybenzoate suggest it could possess similar antitumor properties.
  • Neurological Effects : Given the presence of the piperidine ring, there is potential for neuroactive applications. Piperidine derivatives are often explored for their effects on neurotransmitter systems, which could lead to treatments for neurological disorders.

Case Studies

Several case studies highlight the applications of similar compounds:

  • Antimicrobial Activity Study : A study on methoxy-substituted piperidine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structural modifications enhanced lipophilicity, improving membrane penetration.
  • Antitumor Evaluation : Research on piperidine-based compounds showed promising results in inhibiting cell growth in various cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Mechanism of Action

The mechanism of action of [2-Methoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents/Functional Groups Key Properties/Findings References
[Target] [2-Methoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] 4-methoxybenzoate 4-methylpiperidine-1-carbothioyl, methoxy groups Higher potential for hydrogen bonding (C=S); likely increased lipophilicity vs. esters
2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate Allyl group at phenyl position 4 Dihedral angle: 81.60° between benzene rings; crystallizes into supramolecular chains
(4-Benzoyl-1-methylpiperidin-4-yl) 4-methoxybenzoate Benzoyl-piperidine, ester linkage Enhanced π-π stacking potential due to benzoyl group; possible CNS activity
2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol Piperazinyl-iminomethyl, phenolic -OH Basic piperazine moiety; solubility in polar solvents; potential pharmacological activity
2-Methoxy-4-((2-(2-oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate Hydrazone, p-tolylamino group Reactivity via hydrazone group; LogP: 3.63 (predicted); H-bond donor/acceptor sites
4-Ethylphenyl 4-methoxybenzoate Ethyl substituent LogP: 3.63 (experimental); higher lipophilicity vs. unsubstituted analogs

Key Structural and Functional Insights

Carbothioyl vs. Oxygen-Based Groups : The carbothioyl group in the target compound (C=S) may confer greater metabolic resistance compared to esters (C=O) or amides (C-NH) due to reduced susceptibility to hydrolytic enzymes .

Piperidine/Piperazine Derivatives : Piperidine (target) and piperazine () substituents introduce basicity and conformational rigidity. Piperazine derivatives are often associated with CNS activity, whereas the carbothioyl group may alter binding affinity in biological targets .

Substituent Effects on Solubility: Allyl () and ethyl () groups increase hydrophobicity (LogP ~3.6–4.7), whereas phenolic -OH () or hydrazone () groups enhance aqueous solubility .

Crystal Packing and Stability : The allyl-substituted analog () forms supramolecular chains via weak C–H···O interactions, whereas carbothioyl-containing compounds may exhibit stronger intermolecular interactions (e.g., S···H or S···π) .

Biological Activity

[2-Methoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] 4-methoxybenzoate is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a methoxy group, a piperidine moiety, and a carbothioyl functional group. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

  • Antiviral Activity : Preliminary studies suggest that derivatives similar to this compound may exhibit antiviral properties. For example, compounds with similar structures have shown efficacy against hepatitis B virus (HBV), with mechanisms involving the modulation of intracellular proteins like APOBEC3G that inhibit viral replication .
  • Anticancer Potential : Compounds related to methoxybenzoyl derivatives have been studied for their antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division .
  • Neuroprotective Effects : Given the piperidine structure, there is potential for neuroprotective activity. Piperidine derivatives have been explored for their roles in neurodegenerative diseases, suggesting that this compound may also possess similar properties.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be made based on related compounds:

  • Inhibition of Viral Replication : The compound may enhance the intracellular levels of antiviral proteins that inhibit HBV replication, similar to findings with other phenylbenzamide derivatives .
  • Cell Cycle Modulation : The anticancer activity could be attributed to cell cycle arrest mediated by disruption of microtubule dynamics, leading to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AntiviralN-phenylbenzamide derivativesIncrease in APOBEC3G levels
AnticancerMethoxybenzoyl-thiazolesInhibition of tubulin polymerization
NeuroprotectivePiperidine derivativesPotential modulation of neuroprotective pathways

Toxicity and Pharmacokinetics

Understanding the toxicity profile and pharmacokinetics is crucial for evaluating the safety and efficacy of this compound. While specific data on this compound is limited, related compounds have shown promising safety profiles with low acute toxicity in animal models. For instance, some derivatives exhibit LD50 values indicating a reasonable safety margin for further development .

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